2-(4-Bromo-2-fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one
Description
2-(4-Bromo-2-fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one is a synthetic organic compound featuring a phenoxy group substituted with bromo and fluoro atoms at the 4- and 2-positions, respectively. The ethanone backbone is modified by a pyrrolidine ring at the carbonyl carbon. The bromo and fluoro substituents enhance electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the pyrrolidine moiety may contribute to solubility and stereoelectronic properties .
Properties
Molecular Formula |
C12H13BrFNO2 |
|---|---|
Molecular Weight |
302.14 g/mol |
IUPAC Name |
2-(4-bromo-2-fluorophenoxy)-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C12H13BrFNO2/c13-9-3-4-11(10(14)7-9)17-8-12(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6,8H2 |
InChI Key |
OUMMWMVKQJRRPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluorophenol and pyrrolidine.
Formation of the Ether Linkage: The phenol group of 4-bromo-2-fluorophenol is reacted with an appropriate alkylating agent to form the phenoxy group.
Attachment of the Ethanone Group: The phenoxy compound is then reacted with a suitable reagent to introduce the ethanone group.
Final Coupling: The pyrrolidine is introduced to the ethanone group through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Bromo-2-fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Solvents: Selection of solvents that facilitate the reactions and improve product purity.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium iodide, potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
2-(4-Bromo-2-fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.
Materials Science: Utilized in the synthesis of novel materials with specific properties.
Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It may modulate biochemical pathways related to its intended application, such as inhibiting or activating specific enzymes.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Pyrrolidine-Substituted Aromatic Ketones
(a) (4-Bromo-2-fluorophenyl)-pyrrolidin-1-ylmethanone (CAS: 882689-88-5)
- Structure : Directly links the pyrrolidine-substituted carbonyl group to the 4-bromo-2-fluorophenyl ring.
- Key Differences: Lacks the phenoxy ether linkage present in the target compound.
- Safety data indicate stringent handling requirements due to toxicity risks .
(b) 2-(4-(tert-Butyl)phenyl)-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one
- Structure: Features a difluoro-substituted ethanone core and a bulky tert-butyl group on the phenyl ring.
- Key Differences: The difluoro substitution at the ethanone carbon introduces steric and electronic effects absent in the target compound. The tert-butyl group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
(c) α-PCYP (2-cyclohexyl-1-phenyl-2-(pyrrolidin-1-yl)ethan-1-one)
- Structure: Contains a cyclohexyl group instead of the bromo-fluorophenoxy moiety.
- Structural differences in the aromatic/cyclic substituents modulate receptor binding profiles .
Bromo/Fluoro-Substituted Aromatic Ketones
(a) 1-(4-Bromo-2-fluorophenyl)pentan-1-one (CAS: 1311197-91-7)
- Structure: A linear pentanone chain attached to the 4-bromo-2-fluorophenyl group.
- Key Differences: The absence of pyrrolidine and the phenoxy ether reduces steric complexity. Longer alkyl chains may increase lipophilicity but decrease metabolic stability compared to the target compound .
(b) 1-(5-Bromo-2-fluorophenyl)ethanone (CAS: 198477-89-3)
Heterocyclic Analogs
(a) 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
- Structure : Pyrazole ring substituted with bromo and fluorophenyl groups.
- Relevance: Demonstrates how heterocycles (e.g., pyrazole) can modulate bioactivity. The dihydropyrazole core introduces conformational rigidity, contrasting with the flexible ethanone-pyrrolidine system in the target compound .
(b) 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one
Comparative Data Table
Key Research Findings
- Electronic Effects: Bromo and fluoro substituents in the target compound enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic reactions. This is less pronounced in analogs lacking these groups (e.g., α-PCYP) .
- Synthetic Accessibility: The target compound’s phenoxy ether linkage may require specialized coupling conditions compared to direct aryl-ketone syntheses .
- Pharmacological Potential: Pyrrolidine-containing analogs like α-PCYP demonstrate that minor structural changes (e.g., cyclohexyl vs. phenoxy) significantly alter bioactivity .
Notes
- Safety: The target compound’s phenoxy group may reduce acute toxicity compared to direct aryl-ketone analogs, as seen in Safety Data Sheets .
- Applications: Heterocyclic analogs (e.g., pyrazoles) are more prevalent in drug discovery, suggesting the target compound’s ethanone-pyrrolidine scaffold could fill niche roles in kinase inhibitor design .
Biological Activity
2-(4-Bromo-2-fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one is a compound of significant interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, while providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C12H14BrFNO2
- Molecular Weight : 285.15 g/mol
- CAS Number : 13734-66-2
This compound features a brominated and fluorinated phenoxy group linked to a pyrrolidinyl ethanone moiety, which may influence its interaction with biological targets.
The biological activity of 2-(4-Bromo-2-fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one is primarily attributed to its ability to interact with various molecular targets within cells. The presence of halogen substituents (bromine and fluorine) can enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Modulation of Receptor Activity : It might interact with neurotransmitter receptors or other membrane-bound proteins, influencing signal transduction pathways.
Biological Activity
Research indicates that similar compounds exhibit a range of biological activities, including:
- Anticancer Properties : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, several studies have reported that halogenated phenoxy compounds induce apoptosis in tumor cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 0.3 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 0.7 | Inhibition of proliferation |
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 2-(4-Bromo-2-fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one.
-
Cytotoxicity Against Cancer Cell Lines :
A study evaluated the cytotoxic effects of various brominated phenoxy compounds on breast and lung cancer cell lines. The results demonstrated significant inhibition of cell growth at low concentrations, indicating strong potential for anticancer applications. -
Neuroprotective Effects :
Another study explored the neuroprotective properties of similar pyrrolidine-based compounds against oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate neuronal apoptosis, highlighting their therapeutic potential in neurodegenerative diseases. -
Antimicrobial Activity :
Research on related phenoxy derivatives revealed antimicrobial properties against Gram-positive and Gram-negative bacteria. This suggests that 2-(4-Bromo-2-fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one may also exhibit similar antibacterial effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
